3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine
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Overview
Description
3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine is a complex heterocyclic compound that features a pyrazole, pyrrolidine, and pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine typically involves multi-step reactionsCommon reagents used in these reactions include hydrazines, diketones, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable processes such as continuous flow chemistry and the use of automated synthesizers to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Mechanism of Action
The mechanism of action of 3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
3-(5-aminopyrazole): Known for its use in the synthesis of condensed heterocyclic systems.
1,3-dimethyl-1H-pyrazole: A simpler pyrazole derivative with various applications in organic synthesis.
Uniqueness
3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine stands out due to its unique combination of pyrazole, pyrrolidine, and pyridazine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H23N5O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C21H23N5O2/c1-15-12-19(25(2)24-15)21(27)26-11-10-16(13-26)14-28-20-9-8-18(22-23-20)17-6-4-3-5-7-17/h3-9,12,16H,10-11,13-14H2,1-2H3 |
InChI Key |
HMNHERSHIHPGEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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